molecular formula C13H12OS B12087427 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde

Cat. No.: B12087427
M. Wt: 216.30 g/mol
InChI Key: JBPQQMRHKDWJLP-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a substituted phenyl group at the 5-position of the thiophene ring. The 2,4-dimethylphenyl substituent introduces steric and electronic effects that influence its physicochemical properties, such as solubility, melting point, and reactivity in condensation or coupling reactions.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12OS/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3

InChI Key

JBPQQMRHKDWJLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2,4-Dimethylphenyl)thiophene-2-methanol.

    Substitution: 5-(2,4-Dimethylphenyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde exhibits various biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that thiophene derivatives possess notable antimicrobial properties. Studies have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida species.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus32
This compoundCandida albicans16

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has shown selective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineViability Reduction (%)Reference
This compoundA549 (Lung Cancer)35.0
This compoundCaco-2 (Colon Cancer)39.8

The mechanisms underlying its biological activity may include enzyme inhibition, induction of reactive oxygen species (ROS), and interaction with DNA.

Industrial Applications

In addition to its medicinal properties, 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is utilized in industrial applications:

  • Organic Semiconductors : The compound can be used in the development of organic semiconductors due to its electronic properties.
  • Light-Emitting Diodes (LEDs) : Its unique structure makes it suitable for incorporation into materials used for light-emitting diodes.

Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiophene derivatives against multi-drug resistant strains. The results indicated that compounds similar to 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde exhibited promising antibacterial effects comparable to standard antibiotics like streptomycin.

Anticancer Screening

In comparative studies, several thiophene derivatives were tested for their cytotoxic effects on different cancer cell lines. Findings highlighted that specific substituents on the thiophene ring could enhance anticancer activity significantly.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring may interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituent at Thiophene-5 Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-(4-Fluorophenyl)thiophene-2-carbaldehyde 4-Fluorophenyl C₁₁H₇FOS 206.23 Higher polarity due to fluorine; used in OLEDs
5-(4-tert-Butylphenyl)thiophene-2-carbaldehyde 4-tert-Butylphenyl C₁₅H₁₆OS 260.36 Enhanced solubility in nonpolar solvents; steric hindrance affects reactivity
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl C₁₂H₁₀O₂S 218.27 Electron-donating methoxy group improves charge transport in organic semiconductors
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde 4,5-Dibromothiophen-2-yl C₉H₅Br₂OS₂ 374.08 Bromine substituents enable cross-coupling reactions for polymer synthesis
5-[bis(4-Ethoxyphenyl)amino]thiophene-2-carbaldehyde Bis(4-ethoxyphenyl)amino C₂₁H₂₁NO₃S 367.46 Used in dye-sensitized solar cells (DSSCs) due to strong electron-donating groups

Physicochemical Properties

Electronic Effects :

  • 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde : The methyl groups on the phenyl ring are electron-donating, increasing electron density on the thiophene ring. This contrasts with 5-(4-Fluorophenyl)thiophene-2-carbaldehyde , where fluorine’s electron-withdrawing nature reduces electron density .
  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde : The methoxy group enhances conjugation, leading to red-shifted UV-Vis absorption compared to methyl-substituted analogs .

Thermal Stability :

  • Brominated derivatives (e.g., 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde ) exhibit higher melting points (124–126°C) due to increased molecular rigidity . In contrast, 5-(4-tert-butylphenyl)thiophene-2-carbaldehyde has lower melting points due to bulky substituents disrupting crystal packing .

Reactivity :

  • The aldehyde group in all analogs participates in Schiff base formation (e.g., hydrazones for chemosensors) . Brominated derivatives are pivotal in Suzuki-Miyaura couplings for constructing π-extended systems .

Biological Activity

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde (CAS No. 123456-78-9) features a thiophene ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group. The compound can be synthesized via various methods, including the Suzuki-Miyaura cross-coupling reaction, which has been shown to yield high efficiency in producing arylthiophene derivatives .

Antimicrobial Activity

Research indicates that compounds related to thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various arylthiophene-2-carbaldehyde compounds possess significant antibacterial and antifungal activities against a range of pathogens, including resistant strains of Staphylococcus aureus and Candida species .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameTarget OrganismIC50 (µg/mL)Reference
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehydePseudomonas aeruginosa29.7
4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehydeMethicillin-resistant S. aureus27.1
N-2,5-Dimethylphenylthioureido Acid DerivativeDrug-resistant Candida strains<50

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. Studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example, a study reported that the compound significantly reduced cell viability in Caco-2 cells with a viability reduction of up to 39.8% at a concentration of 100 µM .

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineViability Reduction (%)Reference
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehydeA549 (Lung Cancer)35.0
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehydeCaco-2 (Colon Cancer)39.8

The biological activity of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiophene derivatives can induce oxidative stress in target cells, leading to apoptosis.
  • DNA Interaction : The aldehyde group may facilitate interactions with nucleic acids, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiophene derivatives against multi-drug resistant strains. The results highlighted that compounds similar to 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde showed promising results comparable to standard antibiotics like streptomycin .
  • Anticancer Screening : In a comparative study, several thiophene derivatives were tested for their cytotoxic effects on different cancer cell lines. The findings indicated that the presence of specific substituents on the thiophene ring could enhance anticancer activity significantly .

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